![molecular formula C15H18ClNO2S B2868942 5-[(2-Tert-butyl-4-methoxyphenoxy)methyl]-2-chloro-1,3-thiazole CAS No. 551931-37-4](/img/structure/B2868942.png)
5-[(2-Tert-butyl-4-methoxyphenoxy)methyl]-2-chloro-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound seems to be a derivative of 2-tert-butyl-4-methoxyphenol , which is a type of phenol. Phenols are aromatic compounds that contain a hydroxyl group (-OH) attached to a carbon atom in a benzene ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and more. For example, 2-tert-butyl-4-methoxyphenol has a melting point of 48 - 63 °C, a boiling point of 263 °C, and a vapor pressure of 1.33 hPa at 105 °C .Applications De Recherche Scientifique
Excited-State Intramolecular Proton Transfer (ESIPT) Applications
- The thiazolo[5,4-d]thiazole moiety, similar to the core structure of the compound , has been used to develop materials that exhibit reversible excited-state intramolecular proton transfer (ESIPT). This feature allows for the tuning of emission colors in white organic light-emitting diodes (WOLEDs), demonstrating the potential of such compounds in advanced display and lighting technologies (Zhang et al., 2016).
Antimicrobial Applications
- Compounds with the thiazole ring have shown potential as antimicrobial agents. For example, derivatives synthesized from Mannich bases of thiazole compounds demonstrated moderate activity against pathogenic strains such as Escherichia coli and Salmonella typhi, indicating the relevance of thiazole-containing compounds in developing new antimicrobials (Sah et al., 2014).
Schiff Base Ligands and Antimicrobial Activity
- Schiff base ligands derived from thiazole compounds have been synthesized and tested for their antimicrobial activity. These compounds showed moderate efficacy against bacteria and fungi, underscoring the potential of thiazole and methoxyphenol derivatives in pharmacology and as bioactive agents (Vinusha et al., 2015).
Structural Characterization and Biological Activity
- Research on structurally similar compounds, including those with thiazole rings, has focused on elucidating their crystal structures and evaluating their biological activities. Such studies contribute to a better understanding of the relationship between structure and activity, which is crucial for the design of new materials and drugs (Huang et al., 2011).
Antioxidant and Antimicrobial Studies
- Derivatives of 1,3,4-thiadiazole, a closely related compound, have been designed, synthesized, and evaluated for their antibacterial, anticancer, antifungal, anti-inflammatory, and antidepressant properties. These studies highlight the versatile applications of thiazole derivatives in medicinal chemistry and their potential as therapeutic agents (Ameen & Qasir, 2017).
Safety and Hazards
Propriétés
IUPAC Name |
5-[(2-tert-butyl-4-methoxyphenoxy)methyl]-2-chloro-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO2S/c1-15(2,3)12-7-10(18-4)5-6-13(12)19-9-11-8-17-14(16)20-11/h5-8H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWYXMQRCGEEOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)OC)OCC2=CN=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[8-(4-Acetylpiperazin-1-yl)-3-methyl-2,6-dioxopurin-7-yl]ethyl acetate](/img/structure/B2868859.png)

![N-[[5-butan-2-ylsulfanyl-4-(2,6-diethylphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2868862.png)
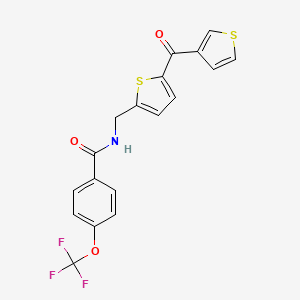
![1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}ethanone](/img/structure/B2868864.png)
![ethyl 3-[2-(4-ethoxybenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2868867.png)
![2-Cyclopropyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-5-carboxylic acid](/img/structure/B2868870.png)
![2-{[(Tert-butoxy)carbonyl]amino}-4-methylhexanoic acid](/img/structure/B2868872.png)
![N-(5-((5-fluoro-2-methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2868874.png)
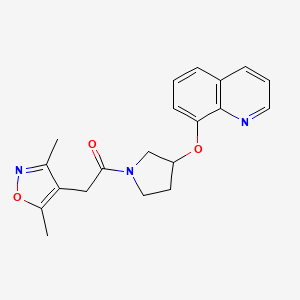
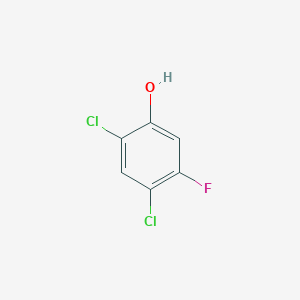
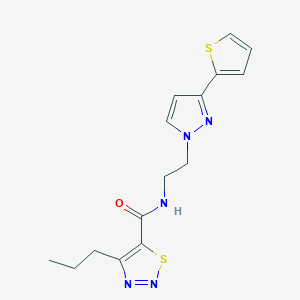
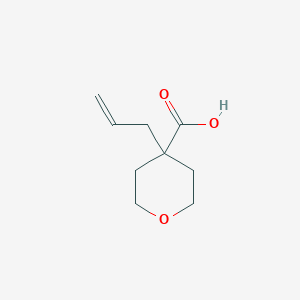
![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B2868881.png)
